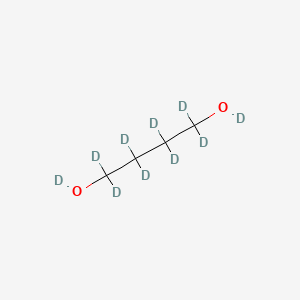

1,4-Butanodiol-d10

Descripción general

Descripción

1,4-Butanediol (1,4-BDO) is a versatile chemical used as a reducing agent in transfer hydrogenation reactions, capable of delivering two equivalents of hydrogen to various substrates such as ketones, imines, and alkenes without the need for excess amounts due to the formation of butyrolactone, which acts as a thermodynamic sink . It is also a key feedstock in the synthesis of polyurethane elastomers, polybutylene succinate, polybutylene terephthalate, spandex fibers, special rubbers, and coatings . Furthermore, 1,4-BDO is a substrate for alcohol dehydrogenases in rat and horse liver, suggesting its physiological relevance .

Synthesis Analysis

The synthesis of 1,4-BDO can be approached through microbial routes, as demonstrated by the conversion of d-xylonic acid into d-1,2,4-butanetriol and l-arabinonic acid into l-1,2,4-butanetriol using engineered strains of Escherichia coli, which avoids the high pressures and temperatures required by traditional catalytic hydrogenation . Additionally, monodisperse oligomers containing 1,4-BDO can be synthesized with high purity and good yield, as shown in the production of hard segments for use in materials science .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1,4-BDO have been studied using gas-phase electron diffraction and molecular mechanics calculations, revealing evidence for internal hydrogen bonding and minimal influence of the "gauche" effect . Microwave spectroscopy further supports the presence of an intramolecular OH⋯O hydrogen bond in 1,4-BDO conformers .

Chemical Reactions Analysis

1,4-BDO acts as a reducing agent in hydrogen-transfer reactions, reducing allylic alcohols to saturated alcohols through an isomerization/reduction sequence using a ruthenium catalyst . It is also involved in the oxidation process catalyzed by alcohol dehydrogenases, with its metabolism potentially being competitively blocked by ethanol .

Physical and Chemical Properties Analysis

The physical properties of 1,4-BDO derivatives, such as glass transition temperatures and melting temperatures, have been reported, with the former being inversely proportional to the molecular weight of the oligomers and the latter displaying an odd-even effect relative to the number of diisocyanate units . The solvation structure of related diols in binary solvents has been studied through IR, NMR, and molecular dynamics simulations, providing insights into the interactions of 1,4-BDO with various solvents .

Aplicaciones Científicas De Investigación

Biorrefinería y Bioenergía

El 1,4-Butanodiol-d10 puede derivarse de la biomasa, como la biomasa lignocelulósica de cardo, en un modelo de biorrefinería. Este proceso es sostenible y puede cubrir una parte significativa de los requisitos energéticos para la producción de 1,4-Butanodiol de origen biológico . El impacto ambiental, particularmente la huella de carbono, también es un aspecto crítico de esta aplicación .

Metabolismo Microbiano y Biodegradación

La investigación sobre Pseudomonas putida KT2440 ha revelado que esta bacteria puede metabolizar this compound. Esta comprensión puede conducir a enfoques de bioreciclaje, donde el metabolismo eficiente de los dioles puede aprovecharse para la valorización biotecnológica de los monómeros plásticos .

Producción Industrial de Solventes

El this compound se utiliza en la síntesis de γ-butirolactona (GBL) y tetrahidrofurano (THF), que son disolventes importantes en la industria química. El proceso de producción a menudo implica deshidratación en presencia de ácido fosfórico a altas temperaturas .

Industria de Plásticos y Polímeros

Este compuesto sirve como bloque de construcción para varios plásticos y poliuretanos. Es particularmente significativo en la producción de fibras elásticas y se puede utilizar para crear tereftalato de polibutileno y succinato de polibutileno, que tienen aplicaciones en plásticos automotrices y electrónica .

Aplicaciones Farmacéuticas

En la industria farmacéutica, el this compound se utiliza por sus propiedades disolventes y como intermedio en la síntesis de varios fármacos. Su papel en la formulación y los sistemas de administración de fármacos es un área de investigación continua .

Ciencia de Materiales

Las aplicaciones del compuesto se extienden a la ciencia de materiales, donde se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor durabilidad o flexibilidad. La investigación se centra en optimizar estos materiales para diversas aplicaciones industriales .

Aplicaciones de la Industria Ligera

El this compound se utiliza en la industria ligera para la producción de bienes de consumo que requieren materiales duraderos y flexibles. Esto incluye artículos como equipos deportivos, juguetes y diversos artículos para el hogar .

Evaluación del Impacto Ambiental

Las implicaciones ambientales del uso de this compound, especialmente en términos de su ciclo de vida y huella de carbono, son cruciales. Los estudios tienen como objetivo evaluar su sostenibilidad y desarrollar métodos para minimizar su impacto ambiental .

Safety and Hazards

Direcciones Futuras

There has been a major shift in focus to sustainable bioproduction of 1,4-Butanediol via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This enables the more efficient metabolism of these diols, thereby enabling biotechnological valorization of plastic monomers in a bio-upcycling approach .

Mecanismo De Acción

Target of Action

1,4-Butanediol-d10 is a deuterated version of 1,4-Butanediol . The primary targets of 1,4-Butanediol are several enzymes, including Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biological processes, including protein glycosylation, lipid metabolism, and inflammation.

Mode of Action

It is known that 1,4-butanediol, the non-deuterated form, is bioactivated to γ-hydroxybutyrate (ghb) in the body . This bioactivation is partly mediated by alcohol dehydrogenase . There may also be a metabolic interaction between ethanol (ETOH) and 1,4-Butanediol .

Biochemical Pathways

It is known that 1,4-butanediol can be bioconverted to ghb . Several bio-based approaches for 1,4-BDO production have been successfully established in engineered Escherichia coli, including de novo biosynthesis and biocatalysis .

Análisis Bioquímico

Biochemical Properties

1,4-Butanediol-d10 plays a significant role in biochemical reactions, particularly in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF). It interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its conversion to γ-hydroxybutyrate (GHB) through intermediate steps . These interactions are crucial for its role in metabolic pathways and its effects on cellular processes.

Cellular Effects

1,4-Butanediol-d10 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ERK1/2-CREB-BDNF signaling pathway, leading to changes in synaptic plasticity and learning and memory impairment . Additionally, it impacts the levels of several biomolecules, such as glutathione, superoxide dismutase, and acetylcholine, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 1,4-Butanediol-d10 exerts its effects through binding interactions with specific biomolecules and enzyme inhibition or activation. It is metabolized to GHB, which then interacts with GABA receptors in the brain, leading to its psychoactive effects . The compound also influences gene expression by modulating the activity of transcription factors such as CREB, which plays a role in neuronal plasticity and memory formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Butanediol-d10 change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,4-Butanediol-d10 has been associated with changes in cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of 1,4-Butanediol-d10 vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to toxic effects such as respiratory depression, loss of consciousness, and even death . The threshold effects observed in these studies highlight the importance of careful dosage regulation to avoid adverse outcomes .

Metabolic Pathways

1,4-Butanediol-d10 is involved in several metabolic pathways, including its conversion to GHB through the action of alcohol dehydrogenase and aldehyde dehydrogenase . This metabolic pathway is crucial for its psychoactive effects and its role in cellular metabolism. Additionally, the compound can be further metabolized to succinate and acetyl-CoA, which are essential intermediates in the citric acid cycle .

Transport and Distribution

Within cells and tissues, 1,4-Butanediol-d10 is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

1,4-Butanediol-d10 is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its role in cellular metabolism and its interactions with biomolecules.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-MBXGXEIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369260 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71760-76-4 | |

| Record name | 1,4-Butanediol-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)